molecular formula C8H7NO5 B3143120 2-(2-Hydroxy-5-nitrophenyl)acetic acid CAS No. 51794-07-1

2-(2-Hydroxy-5-nitrophenyl)acetic acid

Cat. No.: B3143120
CAS No.: 51794-07-1
M. Wt: 197.14 g/mol
InChI Key: ORXCFNAIXBBSJC-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H7NO5 It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-5-nitrophenyl)acetic acid typically involves the nitration of 2-hydroxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-oxo-5-nitrophenyl)acetic acid.

    Reduction: Formation of 2-(2-hydroxy-5-aminophenyl)acetic acid.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxy-5-nitrophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

    2-Hydroxyphenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrophenylacetic acid: Lacks the hydroxy group, which affects its solubility and reactivity.

    5-Nitrosalicylic acid: Contains both hydroxy and nitro groups but in different positions, leading to different chemical and biological properties.

Uniqueness: 2-(2-Hydroxy-5-nitrophenyl)acetic acid is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This unique structure allows for specific interactions in chemical synthesis and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxy-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXCFNAIXBBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293119
Record name 2-Hydroxy-5-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51794-07-1
Record name 2-Hydroxy-5-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51794-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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